4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide
Description
4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide is a Schiff base derivative synthesized via the condensation of 4-chlorobenzohydrazide with 4-((4-chlorobenzyl)oxy)benzaldehyde. The compound features a hydrazone backbone (N–N=C–) and two aromatic rings substituted with chloro and benzyloxy groups, which confer unique electronic and steric properties. Its crystal structure reveals a planar conformation stabilized by intramolecular hydrogen bonding (N–H···O and O–H···N interactions) . The molecule’s E-configuration about the C=N bond is critical for its biological and coordination chemistry applications, particularly in forming organometallic complexes with tin and other metals .
Properties
CAS No. |
393858-80-5 |
|---|---|
Molecular Formula |
C21H16Cl2N2O2 |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
4-chloro-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C21H16Cl2N2O2/c22-18-7-1-16(2-8-18)14-27-20-11-3-15(4-12-20)13-24-25-21(26)17-5-9-19(23)10-6-17/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI Key |
CACOHRWDUHAAGU-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.
Chemical Reactions Analysis
Reactivity: 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions at specific functional groups.
Reduction: Reduction of certain functional groups.
Substitution: Substitution reactions involving the chlorobenzyl and benzylidene moieties.
Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. Researchers would tailor these based on the desired transformation.
Major Products: The major products formed during reactions with this compound would vary based on the reaction type. Detailed experimental data would be necessary to identify specific products.
Scientific Research Applications
Researchers explore the applications of 4-Chloro-N’-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring potential therapeutic effects.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) enhance stability and influence coordination behavior with metals, as seen in organotin complexes .
- Electron-donating groups (e.g., OCH₃, NH₂) increase solubility and alter spectral properties. For example, the methoxy derivative shows distinct ¹H-NMR signals at δ 3.84 ppm for OCH₃.
- Hydroxyl substituents promote intermolecular hydrogen bonding, affecting crystallinity and melting points. The 2-hydroxy analogue exhibits a mono-hydrated crystal structure due to H₂O inclusion.
Physical and Spectral Properties
Insights :
Theoretical and Computational Studies
- HOMO-LUMO Gaps: The 4-(dimethylamino)benzylidene derivative has a lower energy gap (ΔE = 3.2 eV) than the target compound, suggesting higher reactivity and better charge-transfer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
